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Compound of Interest

Compound Name: 3-Isoxazolidinemethanol

Cat. No.: B15319280 Get Quote

A detailed examination of the structure-activity relationships of novel 3-hydroxymethyl-5-(1H-

1,2,3-triazol)isoxazolidines reveals their potential as antiproliferative agents. This guide

provides a comparative analysis of their biological activity, supported by experimental data and

methodologies, to inform researchers and professionals in drug development.

A series of novel 3-hydroxymethyl-5-(1H-1,2,3-triazol)isoxazolidine analogs have been

synthesized and evaluated for their cytotoxic activity against human thyroid cancer cell lines.

The core structure consists of a 3-hydroxymethyl-isoxazolidine ring with various substituents

attached at the 5-position via a 1H-1,2,3-triazole linker. The structure-activity relationship (SAR)

studies indicate that the nature of the substituent on the triazole ring significantly influences the

antiproliferative potency of these compounds.

Structure-Activity Relationship and Biological
Performance
The synthesized 3-isoxazolidinemethanol analogs were evaluated for their ability to inhibit the

proliferation of follicular (WRO) and anaplastic (8505c) human thyroid cancer cell lines. The

half-maximal inhibitory concentrations (IC50) were determined to quantify their cytotoxic

effects.

The general structure of the evaluated analogs is as follows:
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General structure of the evaluated analogs.

The antiproliferative activity of the compounds was found to be in the low micromolar range,

with IC50 values ranging from 3.87 to 8.76 µM.[1] The data suggests that the presence of

aromatic and heteroaromatic substituents on the triazole ring is crucial for activity.

Comparative Antiproliferative Activity
The following table summarizes the in vitro cytotoxic activity of a selection of 3-
isoxazolidinemethanol analogs against the WRO and 8505c cancer cell lines.

Compound R Group
IC50 (µM) on WRO
cells

IC50 (µM) on 8505c
cells

1 Phenyl 5.23 6.12

2 4-Methoxyphenyl 4.11 5.34

3 4-Chlorophenyl 3.87 4.98

4 2-Thienyl 6.54 7.89

5 1-Naphthyl 8.76 >10

Mechanism of Action: Induction of Apoptosis
Further investigation into the mechanism of action revealed that these 3-
isoxazolidinemethanol analogs induce apoptosis in cancer cells. This was evidenced by the

activation of caspase-3, a key executioner caspase in the apoptotic pathway, and the

fragmentation of DNA, a hallmark of programmed cell death.[1]
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Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the

biological activity of the 3-isoxazolidinemethanol analogs.

Synthesis of 3-Hydroxymethyl-5-(1H-1,2,3-
triazol)isoxazolidines
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The synthesis of the target compounds was achieved through a multi-step process. The key

step involved a 1,3-dipolar cycloaddition reaction between a nitrone and a vinyl-triazole

derivative, which was prepared via a "click" reaction between an azide and an alkyne.[1] The

reactions were carried out under microwave irradiation to afford the desired isoxazolidine ring

system.

Azide & Alkyne Click Reaction
(Cu(I) catalysis) Vinyl-Triazole

1,3-Dipolar Cycloaddition
(Microwave Irradiation)

Nitrone

3-Isoxazolidinemethanol
Analog

Synthetic workflow for the analogs.
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Synthetic workflow for the analogs.

Cell Culture
Human thyroid carcinoma cell lines, WRO and 8505c, were cultured in RPMI-1640 medium

supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and

100 µg/mL streptomycin. The cells were maintained in a humidified atmosphere of 5% CO2 at

37°C.

MTT Assay for Cell Viability
The antiproliferative activity of the synthesized compounds was determined using the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach

overnight.
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The cells were then treated with various concentrations of the 3-isoxazolidinemethanol
analogs for 72 hours.

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well,

and the plates were incubated for an additional 4 hours at 37°C.

The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to

each well to dissolve the formazan crystals.

The absorbance was measured at 570 nm using a microplate reader.

The IC50 values were calculated from the dose-response curves.

Caspase-3 Activity Assay
Caspase-3 activity was measured using a colorimetric assay kit.

Cells were treated with the test compounds at their respective IC50 concentrations for 48

hours.

After treatment, cells were lysed, and the protein concentration of the lysate was determined.

An equal amount of protein from each sample was incubated with a caspase-3 substrate

(DEVD-pNA) in a 96-well plate.

The plate was incubated at 37°C for 2 hours.

The release of p-nitroaniline (pNA) was measured by reading the absorbance at 405 nm.

The fold-increase in caspase-3 activity was determined by comparing the absorbance of

treated samples with that of untreated controls.

DNA Fragmentation Assay
Apoptotic DNA fragmentation was visualized by agarose gel electrophoresis.

Cells were treated with the test compounds at their IC50 concentrations for 48 hours.
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DNA was extracted from both treated and untreated cells using a genomic DNA purification

kit.

Equal amounts of DNA from each sample were loaded onto a 1.5% agarose gel containing

ethidium bromide.

Electrophoresis was carried out, and the DNA fragments were visualized under UV light. The

appearance of a DNA laddering pattern in the treated samples was indicative of apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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